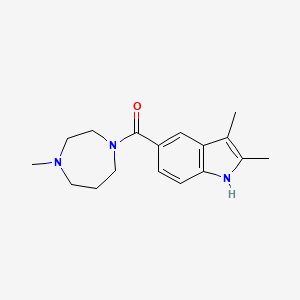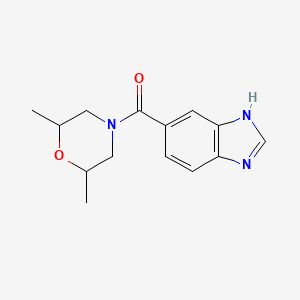
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone, also known as CDM-2, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to exhibit several biochemical and physiological effects in cancer cells. It has been shown to induce the activation of caspases, which are enzymes involved in the process of apoptosis. Moreover, (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to induce the upregulation of pro-apoptotic proteins, such as Bax and Bak, and the downregulation of anti-apoptotic proteins, such as Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is its potent anticancer activity, which makes it a promising candidate for further preclinical and clinical studies. Moreover, (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to exhibit low toxicity in normal cells, which is a desirable characteristic for a potential anticancer drug. However, one of the limitations of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
Several future directions can be pursued in the research of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone. One of the possible directions is the optimization of its chemical structure to improve its potency and pharmacokinetic properties. Moreover, further studies are needed to investigate the mechanism of action of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone in more detail, as well as its potential synergy with other anticancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone in human cancer patients.
Métodos De Síntesis
The synthesis of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone involves several steps, including the reaction of 2,3-dimethylindole with 4-methyl-1,4-diazepan-1-one in the presence of a suitable catalyst. The resulting product is then purified by various methods, such as column chromatography, to obtain the pure compound.
Aplicaciones Científicas De Investigación
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to exhibit promising anticancer properties in various preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways. Moreover, (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.
Propiedades
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-13(2)18-16-6-5-14(11-15(12)16)17(21)20-8-4-7-19(3)9-10-20/h5-6,11,18H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYESMGBZHGQCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)


![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)


![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
![Methyl 4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B7541510.png)
![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![6-[Furan-2-ylmethyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7541535.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)